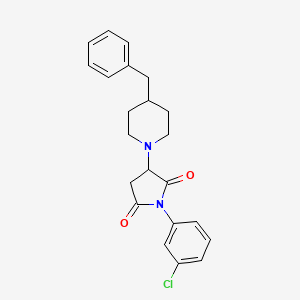
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
作用机制
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters into the presynaptic neuron. This leads to increased levels of dopamine and serotonin in the synaptic cleft, which can enhance their effects on the postsynaptic neuron. This compound also acts as a weak monoamine oxidase inhibitor, which can further increase the levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also has stimulant effects on the central nervous system, leading to increased alertness, energy, and euphoria. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
实验室实验的优点和局限性
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It also has a well-characterized mechanism of action, which makes it a useful tool for investigating the effects of dopamine and serotonin reuptake inhibitors on the central nervous system. However, this compound also has several limitations, including its potential for abuse and toxicity. It is important to use caution when handling this compound in the lab and to follow proper safety protocols.
未来方向
There are several potential future directions for research on 3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of new dopamine and serotonin reuptake inhibitors based on the structure of this compound. These compounds could have potential applications in the treatment of neurological disorders such as depression and Parkinson's disease. Another area of interest is the investigation of the long-term effects of this compound use on the central nervous system. This could help to better understand the potential risks and benefits of using this compound as a therapeutic agent. Overall, this compound has potential applications in scientific research and could lead to the development of new drugs for the treatment of neurological disorders.
合成方法
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 3-chlorophenylacetic acid with benzylamine to form an amide intermediate. This intermediate is then reacted with pyrrolidinedione to yield this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to optimize the yield and purity of the compound.
科学研究应用
3-(4-benzyl-1-piperidinyl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its effects on the central nervous system. It has been shown to act as a dopamine and serotonin reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This mechanism of action has potential applications in the treatment of neurological disorders such as depression and Parkinson's disease.
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)15-20(22(25)27)24-11-9-17(10-12-24)13-16-5-2-1-3-6-16/h1-8,14,17,20H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLGPEHUHUIOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one](/img/structure/B5131396.png)
![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-pyridinylthio)acetamide](/img/structure/B5131416.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)


![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)
![N-isobutyl-2-isopropyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5131467.png)
![8-(3,4-difluorobenzyl)-1-(2-methoxyethyl)-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5131475.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(3-phenylpropyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5131487.png)
![3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5131494.png)
![methyl 4-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5131501.png)
![N'-[2-(4-methoxyphenyl)acetyl]-10H-phenothiazine-10-carbohydrazide](/img/structure/B5131516.png)
